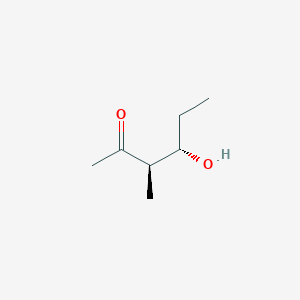
2-Hexanone, 4-hydroxy-3-methyl-, (3R,4S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone is an organic compound belonging to the class of beta-hydroxy ketones These compounds are characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Methyl-4-hydroxy-2-hexanone can be achieved through several methods. One common approach involves the use of aldol reactions, where an aldehyde and a ketone are combined in the presence of a base to form the beta-hydroxy ketone. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at low temperatures to control the stereochemistry .
Industrial Production Methods
In industrial settings, the production of (3R,4S)-3-Methyl-4-hydroxy-2-hexanone may involve biocatalytic methods. Enzymes such as aldolases can be used to catalyze the formation of the carbon-carbon bond with high stereoselectivity. This method is advantageous due to its high selectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted beta-hydroxy ketones.
Scientific Research Applications
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (3R,4S)-3-Methyl-4-hydroxy-2-hexanone involves its interaction with specific molecular targets. For example, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of bioactive compounds. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-Hydroxy-3-methyl-2-oxohexyl phosphonic acid: Shares a similar beta-hydroxy ketone structure but with a phosphonic acid group.
(3R,4S)-3,4-Dihydro-8-hydroxy-4-methoxy-3-methylisocoumarin: Contains a similar hydroxyl and methyl group arrangement but within an isocoumarin structure.
Uniqueness
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone is unique due to its specific stereochemistry and the presence of both hydroxyl and carbonyl functional groups.
Properties
CAS No. |
112294-91-4 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(3R,4S)-4-hydroxy-3-methylhexan-2-one |
InChI |
InChI=1S/C7H14O2/c1-4-7(9)5(2)6(3)8/h5,7,9H,4H2,1-3H3/t5-,7-/m0/s1 |
InChI Key |
KOFQZZHOSWGVHP-FSPLSTOPSA-N |
SMILES |
CCC(C(C)C(=O)C)O |
Isomeric SMILES |
CC[C@@H]([C@@H](C)C(=O)C)O |
Canonical SMILES |
CCC(C(C)C(=O)C)O |
Synonyms |
2-Hexanone, 4-hydroxy-3-methyl-, (3R,4S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















